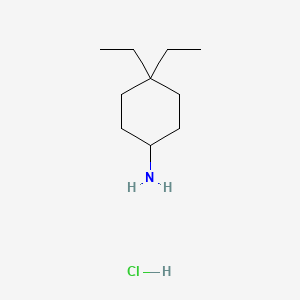![molecular formula C9H14ClNO2S B1458378 [3-(Ethanesulfonyl)phenyl]methanamine hydrochloride CAS No. 855271-47-5](/img/structure/B1458378.png)
[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride
概要
説明
“[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 855271-47-5 . It has a molecular weight of 235.73 . The compound is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (3-(ethylsulfonyl)phenyl)methanamine hydrochloride . The InChI code is 1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-4-8(6-9)7-10;/h3-6H,2,7,10H2,1H3;1H .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a melting point of 155-156 degrees Celsius . The compound is stored at room temperature .科学的研究の応用
Catalysis and Synthesis
"[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride" and its derivatives have been explored in various catalytic processes and synthetic applications. For instance, Roffe et al. (2016) described the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which underwent C–H bond activation to afford pincer complexes characterized in the solid state. These palladacycles showed good activity and selectivity in catalytic applications, where the palladacycle remained in the Pd(II) state (Roffe et al., 2016).
Molecular Structure and Reactivity
Akerman et al. (2014) investigated the complementary hydrogen bonding of bidentate pyrrolide-imine Schiff base ligands through X-ray crystallographic and density functional theory (DFT) studies. These compounds were synthesized via solid-state reactions, which proved to be a rapid and high-yielding synthetic method. The study provided insights into the self-recognition mechanisms through hydrogen bonding, mainly dependent on favorable electrostatic interactions (Akerman & Chiazzari, 2014).
Photocytotoxicity and Cellular Imaging
Basu et al. (2014) synthesized iron(III) complexes with certain ligands showing unprecedented photocytotoxicity in red light to various cell lines by inducing apoptosis and generating reactive oxygen species. These complexes were also capable of interacting favorably with DNA, showcasing their potential in therapeutic applications and cellular imaging (Basu et al., 2014).
Antimicrobial Properties
Visagaperumal et al. (2010) explored the antimicrobial properties of certain derivatives of "this compound." These compounds exhibited variable degrees of antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Visagaperumal et al., 2010).
Advanced Material Synthesis
In the field of materials science, "this compound" derivatives have been utilized in the synthesis of advanced materials. For example, Zhou et al. (2019) conducted a mechanistic study on the reaction of diphenylamine and diethyl 2-phenylmalonate using density functional theory, which could provide valuable insights into the synthesis of novel materials (Zhou & Li, 2019).
Safety and Hazards
作用機序
Result of Action
The molecular and cellular effects of [3-(Ethanesulfonyl)phenyl]methanamine hydrochloride’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and the specific biological context within which the compound is acting .
生化学分析
Biochemical Properties
[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to interact with specific enzymes involved in metabolic pathways, influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, this compound can inhibit certain proteases, thereby affecting protein degradation processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been observed to alter the expression of genes involved in inflammatory responses and apoptosis. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. For instance, this compound has been shown to inhibit the activity of certain transcription factors, resulting in decreased expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can lead to toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in glycolysis and the citric acid cycle, leading to alterations in energy production and utilization . Additionally, this compound can affect the levels of specific metabolites, such as glucose and lactate, by modulating enzyme activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function, as it interacts with target biomolecules in specific cellular regions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biochemical effects .
特性
IUPAC Name |
(3-ethylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-2-13(11,12)9-5-3-4-8(6-9)7-10;/h3-6H,2,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMOEQVZSBPVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrochloride](/img/structure/B1458295.png)

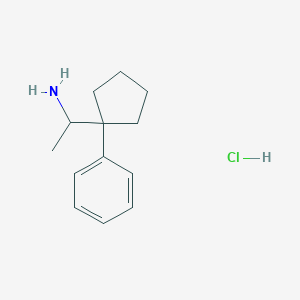
![5-(4-Methylbenzoyl)-3-thiatricyclo[5.2.1.0^{2,6}]deca-2(6),4-dien-4-amine](/img/structure/B1458299.png)
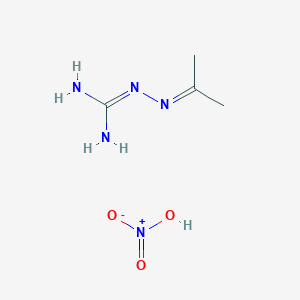
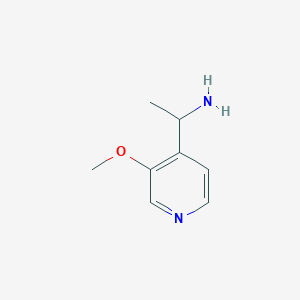
![[2-(Methylamino)pyridin-4-yl]methanol hydrochloride](/img/structure/B1458305.png)
![N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide](/img/structure/B1458306.png)
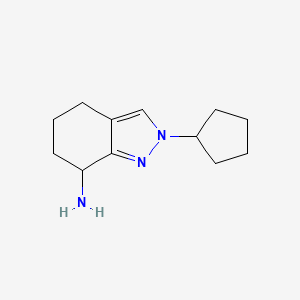
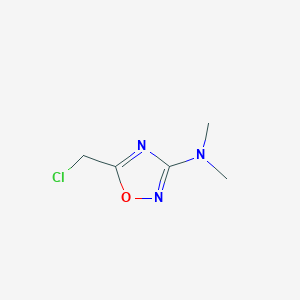
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid hydrochloride](/img/structure/B1458313.png)

![(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-amine, acetic acid](/img/structure/B1458316.png)
